molecular formula C5H11NO2 B13580276 1-Amino-4-methoxybutan-2-one

1-Amino-4-methoxybutan-2-one

Cat. No.: B13580276
M. Wt: 117.15 g/mol
InChI Key: AQCDTPHANFLPSO-UHFFFAOYSA-N
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Description

1-Amino-4-methoxybutan-2-one is an organic compound with the molecular formula C5H11NO2. This compound features an amino group, a methoxy group, and a ketone functional group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-methoxybutan-2-one can be synthesized through several methods. One common approach involves the reductive amination of 4-methoxy-2-butanone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the ketone being converted to the corresponding amine.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalytic hydrogenation. This method employs a catalyst such as Raney nickel and hydrogen gas to reduce the corresponding nitrile or oxime to the desired amine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-methoxybutan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 1-amino-4-methoxybutan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-4-methoxybutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 1-amino-4-methoxybutan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the methoxy and ketone groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    4-Methoxy-2-butanone: Lacks the amino group, making it less versatile in certain reactions.

    1-Amino-2-butanone: Lacks the methoxy group, affecting its reactivity and applications.

    1-Amino-4-methoxybutan-2-ol: The reduced form of 1-amino-4-methoxybutan-2-one, with different chemical properties.

Uniqueness: this compound is unique due to the presence of both an amino group and a methoxy group, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

1-amino-4-methoxybutan-2-one

InChI

InChI=1S/C5H11NO2/c1-8-3-2-5(7)4-6/h2-4,6H2,1H3

InChI Key

AQCDTPHANFLPSO-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)CN

Origin of Product

United States

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